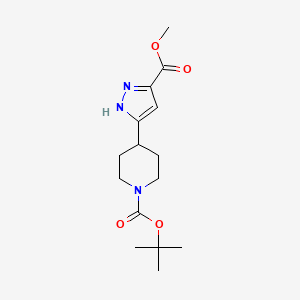

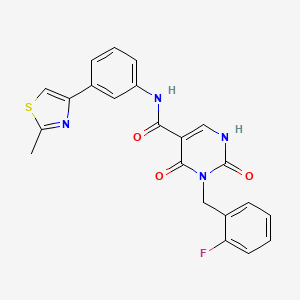

(E)-4-methyl-N-(2,3,5,6-tetrabromo-5-methyl-4-oxocyclohex-2-en-1-ylidene)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "(E)-4-methyl-N-(2,3,5,6-tetrabromo-5-methyl-4-oxocyclohex-2-en-1-ylidene)benzenesulfonamide" is a derivative of benzenesulfonamide, which is a class of compounds known for their various biological activities. Benzenesulfonamide derivatives have been studied extensively for their potential as inhibitors of enzymes like carbonic anhydrase and cyclooxygenase, as well as for their anticancer properties .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the introduction of various functional groups to the benzenesulfonamide core to enhance biological activity and selectivity. For example, the introduction of an oxazole ring has been shown to confer selective inhibition of carbonic anhydrase II . Similarly, the introduction of a fluorine atom has been found to increase the selectivity for cyclooxygenase-2 over cyclooxygenase-1, leading to the development of potent COX-2 inhibitors . The utility of benzenesulfonamide derivatives in synthesizing novel compounds with potential anticancer and radioprotective activities has also been demonstrated .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The presence of substituents like the oxazole ring or fluorine atom can significantly affect the binding affinity and selectivity of these compounds towards their target enzymes. For instance, the oxazole ring in the carbonic anhydrase II inhibitor provides the necessary conformation for selective inhibition . The cyclohexenylamino moiety in another derivative has been used as a precursor for synthesizing quinoline derivatives with anticancer properties .

Chemical Reactions Analysis

Benzenesulfonamide derivatives undergo various chemical reactions during their biotransformation in biological systems. For example, the study of a carbonic anhydrase II inhibitor revealed the formation of an N-hydroxymetabolite, indicating the addition of an oxygen atom to the molecule during metabolism . These biotransformation reactions are important for understanding the pharmacokinetics and potential side effects of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The introduction of bulky groups like tetrabromo-substituents could affect the compound's solubility and its ability to cross biological membranes. The presence of electron-withdrawing groups like fluorine can enhance the stability of the compound and its affinity for the target enzyme . These properties are critical for the development of effective and safe pharmaceutical agents.

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy Applications

One of the notable applications of related compounds is in photodynamic therapy (PDT) for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) introduced a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing a Schiff base. This compound demonstrated high singlet oxygen quantum yield, making it a potent Type II photosensitizer for PDT. The compound's good fluorescence properties and appropriate photodegradation quantum yield are crucial for its effectiveness in treating cancer through Type II mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

The synthesis and antimicrobial evaluation of arylazopyrazole pyrimidone clubbed heterocyclic compounds, which include benzenesulfonamide derivatives, highlight their potential against various bacterial and fungal pathogens. Such studies underscore the role of these compounds in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

Eigenschaften

IUPAC Name |

(NE)-4-methyl-N-(2,3,5,6-tetrabromo-5-methyl-4-oxocyclohex-2-en-1-ylidene)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Br4NO3S/c1-7-3-5-8(6-4-7)23(21,22)19-11-9(15)10(16)13(20)14(2,18)12(11)17/h3-6,12H,1-2H3/b19-11- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNXKTMUXNWYRER-ODLFYWEKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N=C2C(C(C(=O)C(=C2Br)Br)(C)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/N=C/2\C(C(C(=O)C(=C2Br)Br)(C)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Br4NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-ethoxyphenyl)-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2504283.png)

![6-(2-Methoxyethyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2504285.png)

![Bicyclo[1.1.1]pentane-1-sulfonamide](/img/structure/B2504287.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2504288.png)

![2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2504293.png)

![1-[(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2504295.png)

![(2E)-4-{[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]formamido}-N-methylbut-2-enamide](/img/structure/B2504297.png)

![5-((4-Ethylpiperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2504298.png)

![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2504299.png)